

Nilotinib Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Nilotinib hydrochloride*

Cat. No.: *B1258797*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **nilotinib hydrochloride**, a second-generation tyrosine kinase inhibitor. It covers its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Detailed protocols for essential in vitro assays are also included to facilitate further research and drug development efforts.

Chemical and Physical Properties

Nilotinib is an orally bioavailable aminopyrimidine-derivative.[1] The hydrochloride monohydrate is the form used in the drug substance.[2]

- Chemical Name: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate[2]
- CAS Number: 923288-90-8 (for **nilotinib hydrochloride** monohydrate)[3][4]
- Molecular Formula: $C_{28}H_{22}F_3N_7O \cdot HCl \cdot H_2O$ [2]
- Molecular Weight: 584.00 g/mol [2]
- Appearance: White to slightly yellowish to slightly greenish yellow powder[2]

Chemical Structure:

 Chemical structure of Nilotinib

Mechanism of Action and Signaling Pathways

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.^[5] The Philadelphia chromosome, a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemic cells in Chronic Myeloid Leukemia (CML).^[1]

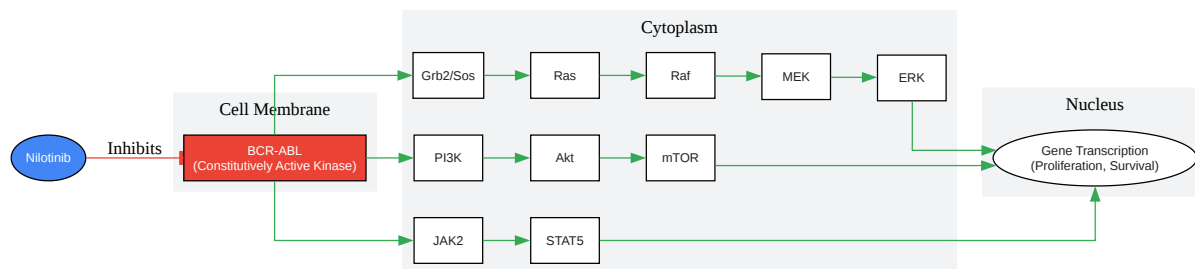
Nilotinib binds to the ATP-binding site of the BCR-ABL protein, stabilizing its inactive conformation.^[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis in BCR-ABL-positive cells.^[1]

Beyond BCR-ABL, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including:

- Platelet-derived growth factor receptor (PDGFR)^[1]
- c-Kit^[1]
- Colony-stimulating factor 1 receptor (CSF-1R)^[1]
- Discoidin domain-containing receptor 1 (DDR1)^[1]

BCR-ABL Signaling Pathway

The constitutive activity of the BCR-ABL kinase activates several downstream signaling pathways critical for CML pathogenesis. Nilotinib's inhibition of BCR-ABL effectively blocks these pathways.

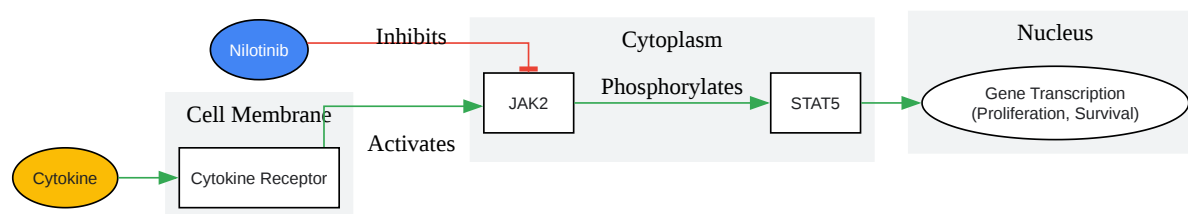


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Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival signaling pathways.

JAK-STAT Signaling Pathway

Nilotinib has also been shown to interfere with the JAK-STAT signaling pathway.^{[3][4]} This pathway is crucial for the survival and proliferation of CML leukemic stem cells.^[4] Down-regulation of key genes in this pathway, such as JAK2 and STAT5, contributes to the therapeutic effect of nilotinib.^{[3][6]}



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Caption: Nilotinib can inhibit the JAK-STAT pathway, crucial for leukemic stem cell survival.

Quantitative Data

Table 1: In Vitro Efficacy of Nilotinib (IC₅₀ Values)

Target Kinase	IC ₅₀ (nM)	Cell Line/Assay Condition
c-ABL	28	Kinase activity assay
BCR-ABL (wild-type)	15 - 45	Recombinant kinase assays and cellular assays
PDGFR	69	Kinase autophosphorylation
c-Kit	210	Kinase autophosphorylation
DDR1	3.7	Kinase autophosphorylation
CSF-1R	125-250	Kinase autophosphorylation

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Table 2: Clinical Efficacy of Nilotinib in Chronic Myeloid Leukemia (CML)

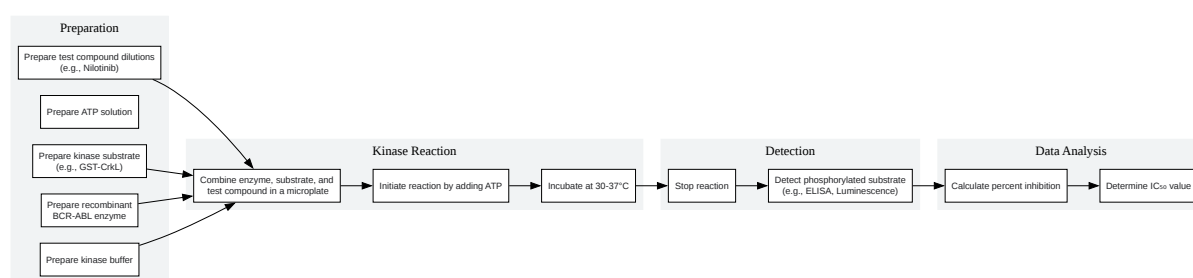
Clinical Trial/Study	Patient Population	Primary Endpoint	Response Rate
ENESTnd	Newly diagnosed Ph+ CML-CP	Major Molecular Response (MMR) at 12 months	Superior to imatinib
Phase 2 Study	Imatinib-resistant or -intolerant CML-CP	Major Cytogenetic Response (MCyR)	59%
Phase 2 Study	Imatinib-resistant or -intolerant CML-CP	Complete Cytogenetic Response (CCyR)	44%
NOVEL Study	Imatinib-resistant or -intolerant CML-CP/AP	Overall Survival (OS) at 48 months (estimated)	~80%
JALSG CML212	De novo CML-CP	Cumulative MR ^{4.5} at 18 months	32.6%

Abbreviations: Ph+ CML-CP (Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase), AP (accelerated phase), MR^{4.5} (≥ 4.5 -log reduction in BCR-ABL1 transcripts).

Experimental Protocols

BCR-ABL Kinase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a compound against the BCR-ABL kinase.



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Caption: Workflow for a typical in vitro BCR-ABL kinase inhibition assay.

Methodology:

- Preparation of Reagents:
 - Prepare a suitable kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
 - Dilute recombinant BCR-ABL kinase to the desired concentration in kinase buffer.
 - Prepare a solution of a suitable substrate (e.g., a synthetic peptide or a recombinant protein like GST-CrkL) in kinase buffer.
 - Prepare a stock solution of ATP in water.

- Prepare serial dilutions of nilotinib and control compounds in DMSO, then further dilute in kinase buffer.
- Kinase Reaction:
 - In a 96-well plate, add the kinase, substrate, and test compound solutions.
 - Initiate the reaction by adding ATP. The final ATP concentration should be at or near the K_m for the kinase.
 - Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
- Detection:
 - Stop the reaction by adding a stop solution (e.g., EDTA).
 - Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
 - ELISA: Using a phosphospecific antibody to capture and detect the phosphorylated substrate.
 - Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction.^[7]
 - Radiometric assays: Using [γ -³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
- Data Analysis:
 - Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of nilotinib on the viability and proliferation of cancer cell lines (e.g., K562).

Methodology:

- Cell Seeding:
 - Culture the desired cancer cell line (e.g., K562) in appropriate media.
 - Harvest cells in the exponential growth phase and determine the cell concentration.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 μ L.
 - Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) or stabilize.
- Compound Treatment:
 - Prepare serial dilutions of nilotinib in the cell culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of nilotinib. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10-20 μ L of the MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization of Formazan:

- Carefully remove the medium containing MTT.
- Add 100-150 μ L of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently pipette up and down or shake the plate to ensure complete solubilization.
- Absorbance Measurement and Data Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
 - Plot the percent viability against the logarithm of the nilotinib concentration and determine the IC₅₀ value.

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